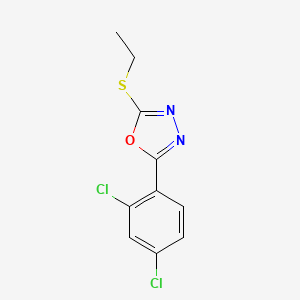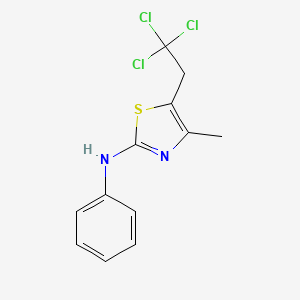
2-(2,4-Dichlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom. The compound also features a 2,4-dichlorophenyl group and an ethylsulfanyl group attached to the oxadiazole ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-dichlorobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with ethyl iodide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from 60°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These methods can include the use of microreactors to control reaction parameters such as temperature, pressure, and residence time more precisely. The use of continuous flow microreactors has been shown to improve mass transfer efficiency and reduce the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dichlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxadiazole ring or the phenyl group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dichlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the synthesis of essential cellular components in microorganisms, leading to their death. The exact molecular pathways involved can vary depending on the specific application and target organism .
Vergleich Mit ähnlichen Verbindungen
2-(2,4-Dichlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a different mechanism of action and application.
1,3,4-Oxadiazole derivatives: Other derivatives of the 1,3,4-oxadiazole ring, which may have different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5352-48-7 |
|---|---|
Molekularformel |
C10H8Cl2N2OS |
Molekulargewicht |
275.15 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H8Cl2N2OS/c1-2-16-10-14-13-9(15-10)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3 |
InChI-Schlüssel |
ZVXDKXMLYYUAIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(1E)-3-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B15020198.png)

![Ethyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B15020209.png)
![4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B15020213.png)
![2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol](/img/structure/B15020215.png)
![3-({[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-2H-chromen-2-one](/img/structure/B15020223.png)
![N'-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2,5-dimethylphenyl)amino]acetohydrazide](/img/structure/B15020230.png)
![4-methoxybenzyl (2E)-2-{3-[(4-chlorophenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B15020244.png)
![(3Z)-1-{[cyclohexyl(methyl)amino]methyl}-3-[(2,3-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B15020250.png)
![O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B15020254.png)
![4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B15020256.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15020263.png)
![6-(4-Methoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B15020269.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B15020277.png)
